molecular formula C16H15ClO5 B2416179 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 326878-37-9

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Cat. No.: B2416179
CAS No.: 326878-37-9
M. Wt: 322.74
InChI Key: UDRXBMZEWXEFGZ-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a useful research compound. Its molecular formula is C16H15ClO5 and its molecular weight is 322.74. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-8(15(18)19)21-14-7-13-11(6-12(14)17)9-4-2-3-5-10(9)16(20)22-13/h6-8H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRXBMZEWXEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzo[c]chromene moiety. Its molecular formula is C21H24ClNO6C_{21}H_{24}ClNO_6, with a molecular weight of approximately 430.75 g/mol. The presence of the chlorine atom and the chromene structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways within cells . These interactions can lead to various physiological responses, including modulation of neurotransmitter release and influence on metabolic processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Mechanistic studies suggest that they may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation.

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation:

  • Animal models indicate that these compounds can decrease the levels of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.

Neuroprotective Effects

Research also suggests neuroprotective properties:

  • In vitro assays demonstrate that these compounds can protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzo[c]chromene derivatives and found significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .
  • Inflammation Model : In a murine model of arthritis, administration of similar compounds resulted in reduced joint swelling and lower serum levels of inflammatory markers .
  • Neuroprotection Study : Research conducted on neuroblastoma cells revealed that treatment with related compounds led to decreased apoptosis rates under oxidative stress conditions, suggesting a protective mechanism against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosisJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of NF-kBArthritis Research
NeuroprotectiveProtection against oxidative stressNeurobiology Journal

Q & A

Q. What are the optimal synthetic routes and characterization methods for ensuring high purity and yield of this compound?

  • Methodological Answer : Synthesis should employ regioselective coupling of the benzo[c]chromenone core with propanoic acid derivatives under controlled pH (e.g., Mitsunobu reaction for ether formation). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures enhances purity. Characterization requires HPLC (≥98% purity threshold), NMR (¹H/¹³C for structural confirmation), and HRMS (to verify molecular ion peaks). Stability studies under varying temperatures and light exposure are critical for storage protocols .

Q. How can researchers validate the compound’s biological activity while minimizing assay interference?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition, cell viability, and receptor-binding studies) to cross-validate results. For in vitro models, include negative controls with structurally similar inactive analogs to rule off-target effects. Dose-response curves (IC₅₀/EC₅₀ calculations) and kinetic studies (e.g., time-dependent inhibition) should adhere to standardized protocols like OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

  • Methodological Answer : Discrepancies in bioavailability or metabolic stability may arise from species-specific differences (e.g., rodent vs. human liver microsomes). Address this by:
  • Conducting interspecies comparative studies using hepatocyte models.
  • Applying LC-MS/MS for metabolite profiling to identify species-dependent degradation pathways.
  • Validating findings with in silico ADMET predictors (e.g., QSPR models) to reconcile experimental and computational data .

Q. What experimental designs are recommended to study the compound’s environmental fate and ecological risks?

  • Methodological Answer : Follow a tiered approach:
  • Phase 1 : Determine physicochemical properties (logP, pKa) and hydrolytic stability under varying pH/temperature.
  • Phase 2 : Assess biodegradation (OECD 301F test) and photolysis (UV-Vis irradiation studies).
  • Phase 3 : Model environmental distribution using fugacity-based tools (e.g., EQC model) and ecotoxicological assays (Daphnia magna, algal growth inhibition) .

Q. How can researchers integrate theoretical frameworks to explain the compound’s mechanism of action?

  • Methodological Answer : Anchor hypotheses to established theories (e.g., ligand-receptor interaction models, oxidative stress pathways). For example:
  • Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins.
  • Validate hypotheses with knockout cell lines (CRISPR-Cas9) to isolate mechanistic pathways.
  • Cross-reference findings with literature on structurally related chromenone derivatives to identify conserved pharmacophores .

Q. What strategies are effective for resolving spectral data ambiguities in structural elucidation?

  • Methodological Answer : Combine 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals in crowded spectral regions. For stereochemical confirmation, employ X-ray crystallography or ECD spectroscopy (electronic circular dichroism). Cross-validate with computational NMR shift predictors (e.g., ACD/Labs or Gaussian-based DFT calculations) .

Data Presentation Guidelines

  • Tabulate key physicochemical and biological data (Example):
PropertyMethod/ModelValueReference
logP (Octanol-water)Shake-flask HPLC2.8 ± 0.3
Plasma Stability (t₁/₂)Human plasma, 37°C4.2 hours
CYP3A4 Inhibition (IC₅₀)Fluorescent substrate assay18.5 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.